molecular formula C7H4Br4O B14676159 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- CAS No. 34946-83-3

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl-

Cat. No.: B14676159
CAS No.: 34946-83-3
M. Wt: 423.72 g/mol
InChI Key: PQGMBDQCEOLFTP-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is a brominated derivative of cyclohexadienone. This compound is known for its unique structure, which includes multiple bromine atoms and a methyl group attached to the cyclohexadienone ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- typically involves the bromination of 2,5-cyclohexadien-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the cyclohexadienone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce less brominated cyclohexadienones .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- involves its interaction with molecular targets through its bromine atoms and the cyclohexadienone ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Similar structure but without the methyl group.

    2,6-Dimethyl-2,5-cyclohexadien-1-one: Contains methyl groups but lacks bromine atoms.

    2,5-Cyclohexadien-1-one, 4-diazo-: Contains a diazo group instead of bromine atoms.

Uniqueness

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is unique due to the presence of both multiple bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

34946-83-3

Molecular Formula

C7H4Br4O

Molecular Weight

423.72 g/mol

IUPAC Name

2,4,4,6-tetrabromo-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H4Br4O/c1-3-5(9)6(12)4(8)2-7(3,10)11/h2H,1H3

InChI Key

PQGMBDQCEOLFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1(Br)Br)Br)Br

Origin of Product

United States

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